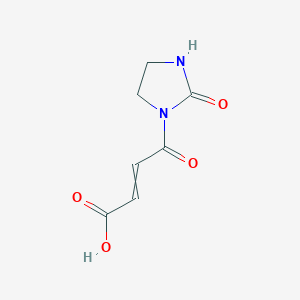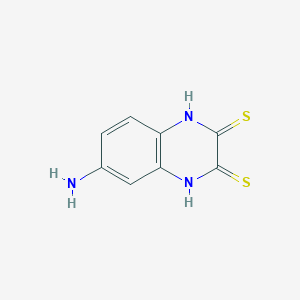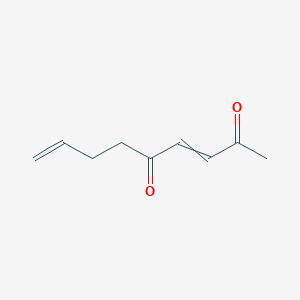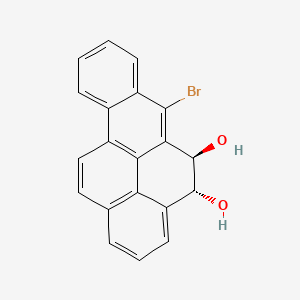
4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxo group and an imidazolidinyl group attached to a butenoic acid backbone
Métodos De Preparación
The synthesis of 4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate imidazolidinone derivative with a butenoic acid precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxo derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the oxo or imidazolidinyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The oxo and imidazolidinyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes .
Comparación Con Compuestos Similares
When compared to similar compounds, 4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid stands out due to its unique combination of functional groups. Similar compounds include:
4-(2-Oxoimidazolidin-1-yl)benzoic acid: This compound shares the imidazolidinyl group but has a different backbone structure.
4-Oxo-4-(2-oxoimidazolidin-1-yl)pentanoic acid: Similar in structure but with a longer carbon chain.
2-Oxo-4-(2-oxoimidazolidin-1-yl)butanoic acid: Differing in the position of the oxo group.
These compounds may exhibit different reactivity and applications due to variations in their molecular structure .
Propiedades
Número CAS |
85464-72-8 |
|---|---|
Fórmula molecular |
C7H8N2O4 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
4-oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid |
InChI |
InChI=1S/C7H8N2O4/c10-5(1-2-6(11)12)9-4-3-8-7(9)13/h1-2H,3-4H2,(H,8,13)(H,11,12) |
Clave InChI |
KMLUDWVHGPIMBA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1)C(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)




phosphane](/img/structure/B14416070.png)








